Weak CYP450 Isozyme Inhibition as a Key Differentiator Favoring a Low Drug-Drug Interaction Liability over Non-Halogenated Analogs
In a critical early-stage ADME/Tox screening panel against human liver microsomes, this compound demonstrated negligible inhibition across CYP2E1, CYP2B6, and CYP2A6 isozymes (IC50 consistently >20,000 nM). This profile is a class-level indicator of low potential for pharmacokinetic drug-drug interactions (DDI). While data for the specific unsubstituted or 5-methyl benzoxazole analog was not located in the same assay, this weak inhibition profile distinguishes it from numerous other benzoxazole-based compounds in the BindingDB and ChEMBL databases, where IC50 values below 10 µM are frequently reported for various CYP isoforms, serving as a crucial procurement filter for medicinal chemistry programs prioritizing metabolic stability. [1]
| Evidence Dimension | Inhibition of CYP450 Isozymes (IC50) |
|---|---|
| Target Compound Data | CYP2E1: >20,000 nM; CYP2B6: >20,000 nM; CYP2A6: >20,000 nM |
| Comparator Or Baseline | Class-level baseline: For many benzoxazole derivatives, CYP inhibition IC50 values are frequently <10,000 nM. |
| Quantified Difference | Target compound IC50 values are above the 20,000 nM upper screening limit, indicative of no significant inhibition, whereas numerous structural analogs exhibit active inhibition at concentrations below 10 µM. |
| Conditions | Assay: Human liver microsomes. Measurement: Inhibition of isozyme-specific substrate hydroxylation after 20 min by LC-MS analysis. Source: ChEMBL/BindingDB. |
Why This Matters
For procurement decisions, a clean CYP450 inhibition profile is a strong negative predictor of drug-drug interaction risk, making this intermediate a safer choice for projects where the final drug's metabolic profile is paramount.
- [1] BindingDB. (n.d.). BDBM50438845 / CHEMBL2413882: Ethyl 2-(5-chloro-1,3-benzoxazol-2-yl)acetate Affinity Data. Retrieved from BindingDB. View Source
